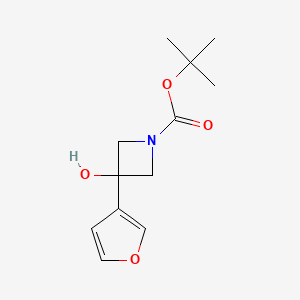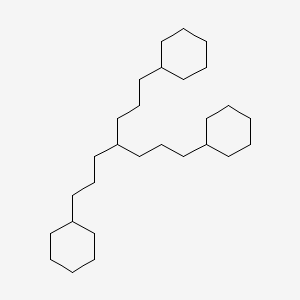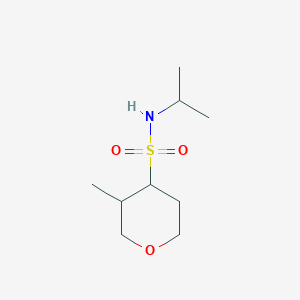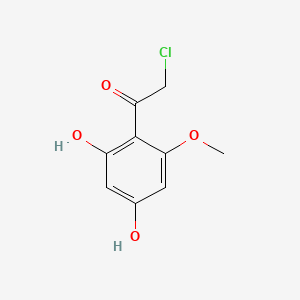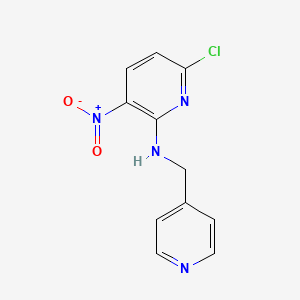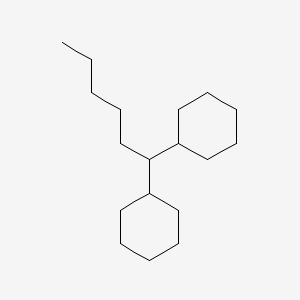
1,1-Dicyclohexylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclohexylhexane: is an organic compound with the molecular formula C18H34 . It is a derivative of hexane where two cyclohexyl groups are attached to the first carbon atom of the hexane chain. This compound is also known by its IUPAC name, 1,1’-(1,6-Hexanediyl)biscyclohexane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylhexane can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dicyclohexylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1,1-Dicyclohexylhexane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving cyclohexyl derivatives and their reactivity.
Biology: The compound can be used in studies related to lipid membranes and their interactions with other molecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,1-Dicyclohexylhexane involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its hydrophobic nature, allowing it to interact with lipid membranes and hydrophobic regions of proteins. This interaction can influence membrane fluidity and protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1,6-Dicyclohexylhexane
- Cyclohexane, 1,1’-(1,6-hexanediyl)bis-
Comparison: 1,1-Dicyclohexylhexane is unique due to the specific positioning of the cyclohexyl groups on the first carbon atom of the hexane chain. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds, such as 1,6-Dicyclohexylhexane, where the cyclohexyl groups are attached to different carbon atoms .
Propriétés
Numéro CAS |
55030-20-1 |
|---|---|
Formule moléculaire |
C18H34 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
1-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h16-18H,2-15H2,1H3 |
Clé InChI |
QDXQNQHDJRBQIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



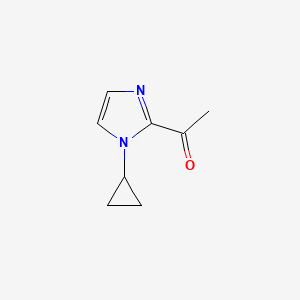
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
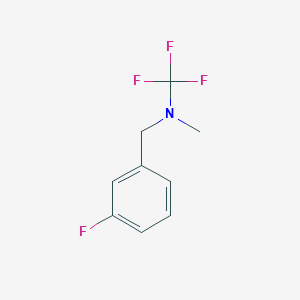
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)
